molecular formula C10H17N3O2 B15303175 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

Cat. No.: B15303175
M. Wt: 211.26 g/mol
InChI Key: AGPHKPSTIYVQTK-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
  • 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)hexanoic acid

Uniqueness

Compared to similar compounds, 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid stands out due to its specific structural features and the resulting unique chemical and biological properties

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-8-4-6-13(12-8)7-5-10(2,11-3)9(14)15/h4,6,11H,5,7H2,1-3H3,(H,14,15)

InChI Key

AGPHKPSTIYVQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(C)(C(=O)O)NC

Origin of Product

United States

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